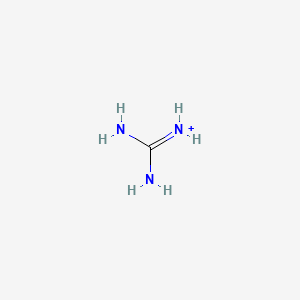

Guanidinium

説明

A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

Structure

3D Structure

特性

分子式 |

CH6N3+ |

|---|---|

分子量 |

60.08 g/mol |

IUPAC名 |

diaminomethylideneazanium |

InChI |

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/p+1 |

InChIキー |

ZRALSGWEFCBTJO-UHFFFAOYSA-O |

SMILES |

C(=[NH2+])(N)N |

正規SMILES |

C(=[NH2+])(N)N |

同義語 |

Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |

製品の起源 |

United States |

Foundational & Exploratory

The Physicochemical Behavior of Guanidinium Salts in Aqueous Environments: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the physicochemical properties of guanidinium salts in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of these salts, their interactions with water and biomolecules, and the experimental methodologies used for their study.

The this compound cation, the protonated form of guanidine, is a subject of significant interest due to its prevalence in biological systems—most notably as the side chain of the amino acid arginine—and its widespread use as a protein denaturant in the form of salts like this compound chloride and this compound thiocyanate (B1210189). Understanding the behavior of these salts in water is crucial for applications ranging from protein folding studies to drug formulation.

Core Physicochemical Properties

The behavior of this compound salts in aqueous solution is governed by a combination of factors including the properties of the this compound cation itself and the nature of the accompanying anion. The this compound ion is a planar, resonance-stabilized cation with a high pKaH of approximately 13.6, meaning it exists almost exclusively in its protonated form in neutral aqueous solutions[1][2]. This high basicity is a key feature of its chemical character.

Solubility and Hygroscopicity

The solubility of this compound salts in water is generally high, a critical property for their use in biochemical and pharmaceutical applications. However, this solubility can vary significantly depending on the counter-anion. This compound chloride, for instance, is exceptionally soluble, while salts with other anions exhibit a range of solubilities. The hygroscopicity of these salts also varies, with some being highly prone to absorbing moisture from the atmosphere.

| This compound Salt | Solubility in Water ( g/100 mL at ~20-25°C) | Hygroscopicity |

| This compound Chloride | ~215[3] | Hygroscopic[3] |

| This compound Sulfate (B86663) | Soluble[3] | - |

| This compound Nitrate | 12.5 - 16[3] | Highly Hygroscopic[3] |

| This compound Acetate | 10[3] | - |

| This compound Thiocyanate | 142[3] | - |

Note: "Soluble" indicates that while the salt is known to dissolve, a precise quantitative value was not consistently found in the literature. Hygroscopicity is based on qualitative descriptions.

Hydration and Ion-Pairing

The this compound cation is considered to be weakly hydrated due to its low charge density, with the positive charge delocalized over the three nitrogen atoms[4][5][6]. This weak hydration is a key factor in its interactions with other molecules in solution. Neutron diffraction studies have shown that this compound has no recognizable hydration shell, making it one of the most weakly hydrated cations known[5][6]. Water molecules tend to interact with the this compound ion in its plane[7].

A counterintuitive phenomenon observed with this compound ions in aqueous solution is the formation of like-charge ion pairs[4][8][9][10][11][12]. Despite the electrostatic repulsion, this compound cations can associate in a stacked configuration, a process that is influenced by concentration and stabilized by water molecules bridging the ions[4][9][13]. This tendency for self-association has important implications for its biological activity.

The Hofmeister Series and Protein Denaturation

This compound salts are well-known for their potent effects on protein stability, a phenomenon often discussed in the context of the Hofmeister series. The position of a salt in this series reflects its ability to either stabilize (kosmotropic) or destabilize (chaotropic) protein structures. The this compound cation is a strong chaotrope, promoting the unfolding of proteins[1][14].

The denaturing effect of this compound salts is not solely due to the cation; the anion plays a significant role. The overall effect is a balance between the chaotropic nature of the this compound ion and the properties of the anion[15][16]. For instance, this compound chloride and this compound thiocyanate are powerful denaturants, while this compound sulfate can have a stabilizing effect on proteins[15][17]. This highlights that the effects of cations and anions in the Hofmeister series are not always strictly additive for this compound salts[18][19][20].

The mechanism of protein denaturation by this compound salts is multifaceted. It involves both indirect effects on the water structure, which weakens the hydrophobic interactions that stabilize proteins, and direct interactions with the protein itself[5][11]. This compound ions can bind to the polypeptide backbone and various side chains, effectively solvating the unfolded state and shifting the equilibrium away from the native conformation[5].

Experimental Protocols

A variety of experimental techniques are employed to characterize the physicochemical properties of this compound salts and their interactions.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a this compound salt in water.

-

Objective: To quantify the maximum amount of a this compound salt that can dissolve in water at a specific temperature.

-

Methodology:

-

An excess amount of the this compound salt is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature shaker bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound salt in the filtrate is quantified using a suitable analytical method, such as HPLC-UV or titration.

-

The solubility is expressed in units such as g/100 mL[3].

-

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of the this compound ion.

-

Objective: To measure the acid dissociation constant of the this compound ion.

-

Methodology:

-

A solution of a this compound salt (e.g., this compound chloride) of known concentration is prepared in water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., NaOH) is incrementally added to the this compound salt solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

UV-Vis Spectroscopy for Monitoring Protein Denaturation

UV-Vis spectroscopy can be used to monitor the unfolding of a protein as a function of this compound salt concentration by observing changes in the absorbance of aromatic amino acid residues.

-

Objective: To determine the midpoint of denaturation (Cm) of a protein induced by a this compound salt.

-

Methodology:

-

A series of solutions containing a constant concentration of the protein and varying concentrations of the this compound salt are prepared.

-

The samples are incubated to allow the denaturation process to reach equilibrium.

-

The UV absorbance spectrum (typically between 250 and 300 nm) of each sample is recorded.

-

The change in absorbance at a specific wavelength (e.g., 287 nm for tryptophan) is plotted against the this compound salt concentration.

-

The resulting sigmoidal curve is fitted to a two-state denaturation model to determine the Cm value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as the interaction of this compound ions with a protein.

-

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a this compound salt and a protein.

-

Methodology:

-

A solution of the protein is placed in the sample cell of the calorimeter, and a concentrated solution of the this compound salt is placed in the injection syringe.

-

Small aliquots of the this compound salt solution are injected into the protein solution.

-

The heat released or absorbed upon each injection is measured.

-

The integrated heat data are plotted against the molar ratio of the this compound salt to the protein.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

-

Conclusion

The physicochemical properties of this compound salts in aqueous solution are complex and multifaceted. Their high solubility, the unique nature of the this compound cation's hydration, and its propensity for like-charge pairing contribute to its significant effects on biomolecules. The interplay between the this compound cation and its counter-anion dictates the overall behavior of the salt, particularly in its role as a protein denaturant. A thorough understanding of these properties, gained through the application of various experimental techniques, is essential for researchers and professionals working in the fields of biochemistry, molecular biology, and drug development.

References

- 1. Applying neutron diffraction with isotopic substitution to the structure and proton-transport pathways in protic imidazolium bis{(trifluoromethyl)sulfonyl}imide ionic liquids - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. The hydration structure of the Ni2+ ion intercalated in montmorillonite clay: a neutron diffraction with isotopic substitution study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 7. osti.gov [osti.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 12. tainstruments.com [tainstruments.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urea and this compound Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Novel Guanidinium-Based Compounds for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group is a critical pharmacophore in modern drug discovery, prized for its ability to engage in multifaceted non-covalent interactions such as hydrogen bonding and charge pairing.[1] This functionality is integral to a wide array of therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and metabolic disorders.[2][3] This guide provides a comprehensive overview of the synthesis of novel this compound-based compounds, detailing established and emerging synthetic methodologies. It includes structured experimental protocols, quantitative data summaries, and visual diagrams of key workflows and signaling pathways to facilitate the design and development of next-generation therapeutics.

Introduction: The this compound Group in Medicinal Chemistry

The this compound moiety, the protonated form of guanidine (B92328), is a highly basic, nitrogen-rich functional group.[4] Its significance in drug design arises from its capacity to form stable, multipoint interactions with biological targets like carboxylates and phosphates, which are common in proteins and nucleic acids.[1] This ability makes the this compound group a privileged scaffold in the development of drugs targeting enzymes, receptors, and even DNA.[1][5] Guanidine-containing drugs have shown therapeutic potential in a variety of diseases, including cancer, diabetes, and hypertension.[5][6] For instance, the anticancer effects of some guanidine derivatives are attributed to their ability to bind to the minor groove of DNA.[1][2]

Core Synthetic Methodologies

The synthesis of substituted guanidines is a well-established field, yet the development of novel, efficient, and versatile methods remains an active area of research.[7] Methodologies can be broadly categorized into nucleophilic substitution and addition reactions.[8]

Guanidinylation of Amines

The most common approach to synthesizing substituted guanidines is the reaction of a primary or secondary amine with a guanylating agent. The choice of guanylating agent is crucial and depends on the desired substitution pattern and the reactivity of the amine.

Common Guanylating Agents:

-

Cyanamides: Amines can add to cyanamides to form guanidines.[8]

-

Carbodiimides: These reagents readily react with amines in a nucleophilic addition reaction.[8]

-

Thioureas: Desulfurization of thioureas, often mediated by reagents like mercuric chloride or the Burgess reagent, yields a reactive intermediate that is trapped by an amine.[1][9]

-

HATU: The amide coupling reagent HATU has been shown to be an efficient reagent for the synthesis of pentasubstituted guanidines.[9]

Transition Metal-Catalyzed Syntheses

Recent advancements have focused on transition metal-catalyzed methods, which offer alternative pathways and can provide access to complex guanidine structures.[7] Palladium-catalyzed cascade reactions of azides with isonitriles and amines have been developed to produce N-functionalized guanidines in high yields.[9]

Synthesis from Urea (B33335)

Guanidine can also be synthesized from urea. One method involves heating urea with ammonium (B1175870) chloride and aluminum sulphate under ammonia (B1221849) pressure.[10] This process can achieve yields as high as 70%.[10]

Experimental Protocols

General Protocol for Guanidinylation using Thiourea (B124793) Desulfurization

This protocol is adapted from a method used for the synthesis of novel cyclopropyl-linked guanidine derivatives.[1]

Materials:

-

Substituted thiourea intermediate

-

Mercuric chloride (HgCl₂)

-

Triethylamine (B128534) (TEA)

-

Substituted aniline (B41778)

-

Appropriate solvent (e.g., Dichloromethane, DCM)

Procedure:

-

Dissolve the substituted thiourea intermediate in the chosen solvent in a round-bottom flask.

-

Add triethylamine (as a base) to the reaction mixture.

-

Slowly add a solution of mercuric chloride in the same solvent to the flask. This initiates the desulfurization reaction.[1]

-

Stir the reaction mixture at room temperature for a specified time to allow for the formation of the electrophilic intermediate.

-

Introduce the desired substituted aniline to the reaction mixture.

-

Continue stirring until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Upon completion, filter the reaction mixture to remove any precipitates.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography to yield the final guanidine derivative.

Synthesis of Guanidine Sulfate from Guanidine Hydrochloride

This protocol outlines the preparation of guanidine sulfate.[11]

Materials:

-

Guanidine hydrochloride

-

Sulfuric acid (80% mass fraction)

-

Water

Procedure:

-

Mix guanidine hydrochloride and 80% sulfuric acid in a 2:1 molar ratio, adding the guanidine hydrochloride to the acid at a constant rate while stirring.[11]

-

Maintain the reaction at 0°C for 48 hours.[11]

-

Filter the hot reaction product and cool the filtrate to 10°C to precipitate crude guanidine sulfate.

-

Dissolve the crude product in water with stirring.

-

Heat the solution to 70°C and filter while hot.

-

Cool the filtrate to 20°C to recrystallize the product.

-

Filter the purified product and dry at room temperature to obtain the final guanidine sulfate.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative novel this compound-based compounds.

Table 1: Synthesis Yields of Novel Guanidine Derivatives

| Compound ID | Synthetic Method | Starting Materials | Yield (%) | Reference |

| 7i | Thiourea Desulfurization | 4-Me, 4-Br-substituted thiourea and aniline | Not Specified | [1] |

| Guanidine | From Urea | Urea, NH₄Cl, Al₂(SO₄)₃ | up to 70% | [10] |

| Compd. 7a | Guanidinylation | Guanidine moiety introduced into neonicotinoid | Not Specified | [12] |

| Compd. 7i | Guanidinylation | Guanidine moiety introduced into neonicotinoid | Not Specified | [12] |

Table 2: Biological Activity and DNA-Binding Affinity

| Compound ID | Biological Target/Assay | Metric | Value | Reference |

| 7i | Salmon Sperm DNA Binding | K_b (Binding Constant) | 3.49 x 10⁵ ± 0.04 M⁻¹ | [1] |

| Cabozantinib | Salmon Sperm DNA Binding | K_b (Binding Constant) | 5.79 x 10⁵ M⁻¹ | [1] |

| 7i | Salmon Sperm DNA Binding | ΔG (Gibbs Free Energy) | -31.61 kJ mol⁻¹ | [1] |

| 7i | Molecular Docking (DNA) | Docking Score | -8.9 kcal mol⁻¹ | [1] |

| Compd. 7a | nAChR (Insecticidal) | Notable Activity | - | [12] |

| Compd. 7i | nAChR (Insecticidal) | Notable Activity | - | [12] |

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships in the synthesis and application of this compound compounds.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of substituted guanidines.

DNA Minor Groove Binding Pathway

Caption: Proposed mechanism for anticancer activity via DNA binding.

Conclusion

The synthesis of novel this compound-based compounds is a cornerstone of modern medicinal chemistry, offering pathways to new therapeutics for a multitude of diseases.[5][13] The versatility of synthetic methods, from classical amine guanylation to modern transition-metal catalysis, provides chemists with a robust toolbox for creating diverse molecular architectures.[7][9] By understanding the detailed experimental protocols and leveraging quantitative data, researchers can rationally design and synthesize next-generation drug candidates with enhanced efficacy and specificity. The continued exploration of this privileged scaffold promises to yield significant advancements in drug development.

References

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Guanidine - Wikipedia [en.wikipedia.org]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Recent development of synthetic preparation methods for guanidines via transition metal catalysis [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Guanidine synthesis [organic-chemistry.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. guanidine synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis, biological activity, and binding modes of novel guanidino-containing neonicotinoid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

The Guanidinium Group: A Linchpin in Protein Structure, Function, and Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidinium group, the defining feature of the arginine side chain, is a remarkably versatile functional group that plays a pivotal role in a vast array of biological processes. Its unique physicochemical properties, including its persistent positive charge at physiological pH and its capacity for multi-modal interactions, make it an indispensable component of protein architecture, enzymatic catalysis, and cellular signaling. This technical guide provides a comprehensive overview of the biological roles of the this compound group, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it governs.

Physicochemical Properties of the this compound Group

The this compound group's functionality stems from its distinct chemical nature. It consists of a central carbon atom bonded to three nitrogen atoms, with a positive charge that is delocalized across the entire planar structure due to resonance.[1] This delocalization contributes to its high pKa and its ability to act as a versatile hydrogen bond donor.

| Property | Value | Reference |

| pKa | 13.8 ± 0.1 | [2][3] |

| Geometry | Planar | [4] |

| Charge | +1 (delocalized) | [1][4] |

| NE-CZ-NH1 Angle | 121.5(10)° | [4] |

| NE-CZ-NH2 Angle | 119.2(10)° | [4] |

Note: The revised intrinsic pKa of 13.8 is significantly higher than the textbook value of ~12, explaining why arginine side chains are almost invariably protonated under physiological conditions.[2][3]

Non-Covalent Interactions: The Foundation of this compound's Roles

The this compound group's positive charge and its array of hydrogen bond donors enable it to participate in a rich network of non-covalent interactions that are fundamental to protein structure and function.

Hydrogen Bonding and Salt Bridges

The planar geometry of the this compound group allows it to form multiple, highly directional hydrogen bonds.[5] It can act as a donor in up to five hydrogen bonds, often forming bidentate ("forked") hydrogen bonds with carboxylate groups of aspartate and glutamate (B1630785), leading to strong salt bridge interactions.[6] These interactions are crucial for stabilizing protein tertiary and quaternary structures.

A study analyzing protein crystal structures revealed that acidic amino acids are the most frequent hydrogen-bonding partners for the this compound ion (Gdm+), with aspartate and glutamate accounting for 46% of such interactions.[7][8][9]

| Interaction Type | Interacting Partner | Interaction Energy (kcal/mol) | Reference |

| Hydrogen Bond | Aspartate (side chain) | -76 | [7][9] |

| Hydrogen Bond | Glutamate (side chain) | -76 | [7][9] |

| Hydrogen Bond | Peptide Backbone Carbonyl | - | [8] |

Cation-π Interactions

The positively charged this compound group can engage in favorable non-covalent interactions with the electron-rich π systems of aromatic amino acid side chains (phenylalanine, tyrosine, and tryptophan).[10][11] Unlike the lysine-arene interaction, which is dominated by electrostatics, the arginine-arene interaction has a significant dispersion component, making it less susceptible to weakening by the surrounding dielectric medium.[12][13] This makes arginine a more frequent participant in cation-π interactions within proteins compared to lysine (B10760008).[10]

| Cation-π Interaction Pair | Gas Phase Interaction Energy (kcal/mol) | Solvated Interaction Energy (ε = 78.4) (kcal/mol) | Reference |

| Arginine-Benzene (Parallel) | -4.1 | -2.3 | [10] |

| Arginine-Benzene (T-shaped) | -10.6 | - | [10] |

| Lysine-Benzene | -15.3 | -1.3 | [10][12] |

Interactions with Aliphatic Side Chains

Recent studies have highlighted attractive interactions between the this compound moiety and branched aliphatic side chains, such as those of leucine (B10760876) and isoleucine.[14][15][16] These interactions, where the methyl groups of the aliphatic side chain act as electron donors, are characterized by very close approaches between the interacting groups.[14][16]

| Interaction Pair | Interaction Energy (kcal/mol) | N···C Distance (Å) | H···H Distance (Å) | Reference |

| methylthis compound+ - 2-methylbutane | 7-8 | ~3.4 | 2.2-2.4 | [14] |

Biological Roles of the this compound Group

The diverse interaction capabilities of the this compound group underpin its involvement in a wide range of biological functions.

Protein Folding and Stability

Arginine residues are frequently found on the surface of globular proteins, where their hydrophilic this compound group can interact with the polar solvent.[1] The formation of salt bridges and cation-π interactions involving arginine contributes significantly to the overall stability of the folded protein structure. Furthermore, arginine is widely used as an additive to prevent protein aggregation during refolding processes, a phenomenon attributed to its ability to slow down protein-protein association reactions.[17]

Enzyme Catalysis

The this compound group's ability to remain protonated over a wide pH range makes it an effective electrostatic catalyst. It can stabilize negatively charged transition states and intermediates in enzymatic reactions.[18] Arginine residues are often found in the active sites of enzymes that process anionic substrates, such as kinases and phosphatases.[18] In some enzymes, the pKa of an arginine residue can be perturbed by the local environment, allowing it to act as a general base or a general acid catalyst.[19][20][21][22] For instance, in certain enzymes, an arginine residue has been shown to act as a general acid to protonate a leaving group during DNA cleavage.[21]

Transmembrane Transport and Cellular Uptake

The this compound group is a key component of cell-penetrating peptides (CPPs) and other molecular transporters that can efficiently cross cellular membranes.[5][23][24][25][26] The proposed mechanism involves the formation of bidentate hydrogen bonds between the this compound groups and negatively charged components of the cell membrane, such as phosphates and sulfates.[6][25] This interaction is thought to neutralize the charge of the transporter, facilitating its passage across the hydrophobic membrane core.[25]

Signaling Pathways

Arginine and its this compound group are central to several critical signaling pathways. Arginine is the precursor to nitric oxide (NO), a key signaling molecule involved in vasodilation and immune responses.[1] Furthermore, arginine levels are sensed by the cell to regulate the mTORC1 signaling pathway, a master regulator of cell growth and metabolism.[27][28][29][30] Arginine can be transported into the lysosome by SLC38A9 to activate mTORC1 signaling.[27][28]

Figure 1. Arginine-mediated activation of the mTORC1 signaling pathway.

Experimental Methodologies

A variety of experimental techniques are employed to investigate the roles of the this compound group in proteins.

Site-Directed Mutagenesis

This technique is used to replace an arginine residue with another amino acid (e.g., lysine, alanine, or citrulline) to probe the importance of the this compound group for a specific function. A change in protein stability, enzyme activity, or binding affinity upon mutation provides insights into the role of the original arginine.

Figure 2. Workflow for studying the this compound group using site-directed mutagenesis.

Experimental Protocol: Site-Directed Mutagenesis

-

Primer Design: Design mutagenic primers containing the desired codon change for the target arginine residue.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template.

-

Template Digestion: Digest the parental, methylated template DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the wild-type and mutant proteins in a suitable expression system and purify them to homogeneity.

-

Functional/Structural Assays: Compare the properties of the wild-type and mutant proteins using appropriate assays (e.g., enzyme kinetics, thermal denaturation, ligand binding).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[31][32][33] It can be used to quantify the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a protein and a ligand containing a this compound group, or between a this compound-containing molecule and its binding partner.[31][34]

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: Prepare solutions of the protein and the ligand in the same buffer to minimize heats of dilution. The concentrations should be chosen based on the expected binding affinity.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Titration: Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

-

Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, ΔH, n).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying protein structure, dynamics, and interactions at atomic resolution. It can be used to determine the pKa of arginine side chains, identify residues involved in ligand binding, and characterize the conformational changes that occur upon binding.[2][3]

Experimental Protocol: NMR Titration for pKa Determination

-

Sample Preparation: Prepare a sample of the protein (isotopically labeled with 15N and/or 13C) in a suitable buffer.

-

Data Acquisition: Acquire a series of 2D 1H-15N HSQC spectra at different pH values.

-

Chemical Shift Tracking: Monitor the chemical shift changes of the arginine side chain nitrogen atoms as a function of pH.

-

Data Fitting: Fit the chemical shift titration curves to the Henderson-Hasselbalch equation to determine the pKa value.

Conclusion

The this compound group of arginine is a uniquely versatile and powerful functional group in biology. Its persistent positive charge, ability to form multiple hydrogen bonds, and participation in cation-π interactions make it a critical determinant of protein structure, a key player in enzymatic catalysis, a facilitator of transmembrane transport, and a central node in cellular signaling networks. A thorough understanding of the multifaceted roles of the this compound group is essential for fundamental biological research and for the rational design of novel therapeutics that target arginine-mediated processes. The experimental approaches outlined in this guide provide a robust framework for further elucidating the intricate contributions of this remarkable chemical entity to the complex machinery of life.

References

- 1. Arginine - Wikipedia [en.wikipedia.org]

- 2. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geometry of this compound groups in arginines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On this compound and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The design of this compound-rich transporters and their internalization mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound–amino acid hydrogen-bonding interactions in protein crystal structures: implications for this compound-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Cation–π interactions in protein–ligand binding: theory and data-mining reveal different roles for lysine and arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Arginine: I. Interactions of Its this compound Moiety with Branched Aliphatic Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The this compound Group: Its Biological Role and Synthetic Analogs | Semantic Scholar [semanticscholar.org]

- 19. A twisted base? The role of arginine in enzyme-catalyzed proton abstractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Arginine as a General Acid Catalyst in Serine Recombinase-mediated DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. This compound group: a versatile moiety inducing transport and multicompartmentalization in complementary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fundamental Molecular Mechanism for the Cellular Uptake of this compound-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell-Penetrating, this compound-Rich Molecular Transporters for Overcoming Efflux-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The role of nitric oxide pathway in arginine transport and growth of IPEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]

- 31. Interaction of arginine with protein during refolding process probed by amide H/D exchange mass spectrometry and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. preprints.org [preprints.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

Guanidinium-Containing Natural Products: A Technical Guide to Their Bioactivity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a highly basic functional group, is a key structural motif in a diverse array of natural products, conferring upon them a wide range of potent biological activities. These compounds, isolated from various terrestrial and marine organisms, have garnered significant attention in the fields of pharmacology and drug discovery. This technical guide provides an in-depth overview of the core aspects of prominent this compound-containing natural products, focusing on their bioactivities, mechanisms of action, and the experimental methodologies used to elucidate their functions.

Neurotoxic this compound Alkaloids: Tetrodotoxin and Saxitoxin

Tetrodotoxin (TTX) and Saxitoxin (STX) are potent neurotoxins notorious for their association with pufferfish poisoning and paralytic shellfish poisoning, respectively. Their primary mechanism of action involves the high-affinity blockade of voltage-gated sodium channels (VGSCs) in nerve and muscle cells, thereby inhibiting the generation and propagation of action potentials.

Bioactivity Data

The toxicity of TTX and STX is typically quantified by their median lethal dose (LD50) and their inhibitory concentration (IC50) against specific VGSC subtypes.

| Compound | Organism/Cell Line | Assay | Bioactivity |

| Tetrodotoxin | Mice | Oral LD50 | 232 - 334 µg/kg |

| Mice | Intravenous LD50 | 2 - 10 µg/kg | |

| Humans | Estimated Oral Lethal Dose | 1 - 2 mg | |

| Saxitoxin | Rat NaV1.4 | Whole-cell voltage-clamp | IC50 = 2.8 ± 0.1 nM[1] |

| Human NaV1.7 | Whole-cell voltage-clamp | IC50 = 702 ± 53 nM[1] | |

| Human NaV1.4 | Planar whole-cell patch-clamp | IC50 = 3.0 ± 1.6 nM[2] |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

TTX and STX physically occlude the outer pore of VGSCs, preventing the influx of sodium ions that is essential for the depolarization phase of an action potential. The positively charged this compound group plays a crucial role in binding to negatively charged amino acid residues within the channel's pore.

Key amino acid residues in the P-loops of the four domains of the VGSC α-subunit are critical for toxin binding. For instance, in the rat NaV1.4 channel, residues such as E403, E755, E758, M1240, and D1532 are crucial for high-affinity interactions.[1] The this compound moiety of the toxins forms strong hydrogen bonds and electrostatic interactions with these acidic residues.[3]

Experimental Protocols

A common method for extracting TTX involves acid extraction followed by purification steps.

-

Homogenization : Pufferfish tissues (e.g., liver, ovaries) are homogenized in a solution of 1% acetic acid in methanol.

-

Centrifugation : The homogenate is centrifuged to pellet solid debris.

-

Defatting : The supernatant is defatted by partitioning with a nonpolar solvent like hexane.

-

Solid-Phase Extraction (SPE) : The aqueous layer is passed through a C18 SPE cartridge to remove nonpolar impurities.

-

Cation Exchange Chromatography : The eluate is then applied to a cation exchange column to bind the positively charged TTX.

-

Elution and Lyophilization : TTX is eluted with an acidic solution, and the resulting fraction is lyophilized to yield the purified toxin.

This technique is used to measure the ion currents across the membrane of a single cell, allowing for the characterization of ion channel activity and the effects of channel blockers.

-

Cell Preparation : Cells expressing the VGSC of interest are cultured on glass coverslips.

-

Patch-Clamp Setup : A glass micropipette with a very small tip diameter is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol : The membrane potential is clamped at a holding potential (e.g., -80 mV) and then stepped to a depolarizing potential (e.g., 0 mV) to elicit a sodium current.

-

Toxin Application : The toxin is applied to the extracellular solution at various concentrations.

-

Data Analysis : The reduction in the peak sodium current at each toxin concentration is measured to determine the IC50 value.

Antiviral this compound Compound: Zanamivir

Zanamivir is an antiviral drug used to treat and prevent influenza A and B viruses. It is a neuraminidase inhibitor, designed as a structural analog of sialic acid.

Bioactivity Data

The efficacy of Zanamivir is determined by its ability to inhibit the neuraminidase enzyme of various influenza strains.

| Influenza Virus Subtype | Assay | Mean IC50 (nM) |

| Influenza A/H1N1 | Fluorometric Assay | 0.92[4] |

| Influenza A/H3N2 | Fluorometric Assay | 2.28[4] |

| Influenza B | Fluorometric Assay | 4.19[4] |

| Influenza A/H1N1 (N1) | Chemiluminescent Assay | 0.61[4] |

| Influenza A/H3N2 (N2) | Chemiluminescent Assay | 2.17[4] |

| Influenza B | Chemiluminescent Assay | 2.02[4] |

Mechanism of Action: Neuraminidase Inhibition

Influenza virus neuraminidase is a surface glycoprotein (B1211001) that cleaves sialic acid residues from host cell receptors and newly formed virions. This action is crucial for the release of progeny viruses from infected cells. Zanamivir's guanidino group forms strong electrostatic interactions with conserved acidic residues (e.g., Glu119, Asp151, and Glu227) in the active site of neuraminidase, effectively blocking its enzymatic activity.[5] This leads to the aggregation of newly synthesized virions on the cell surface, preventing their release and the spread of infection.

Experimental Protocol: Neuraminidase Inhibition Assay

A common method for assessing neuraminidase inhibition is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reagent Preparation :

-

Assay Buffer: MES buffer with CaCl2, pH 6.5.

-

MUNANA Substrate: Dissolved in assay buffer.

-

Zanamivir: Serially diluted in assay buffer to a range of concentrations.

-

Virus Sample: Diluted to an appropriate concentration that gives a linear signal over time.

-

-

Assay Procedure :

-

In a 96-well plate, add the serially diluted Zanamivir.

-

Add the diluted virus sample to each well and incubate.

-

Add the MUNANA substrate to initiate the enzymatic reaction.

-

Incubate the plate at 37°C.

-

-

Data Acquisition :

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer.

-

-

Data Analysis :

-

Calculate the percentage of neuraminidase inhibition for each Zanamivir concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Zanamivir concentration and fitting the data to a dose-response curve.

-

Anticancer Marine this compound Alkaloids

A significant number of this compound-containing alkaloids with potent anticancer activity have been isolated from marine sponges. These include the batzelladines, crambescidins, and ptilomycalin A.

Bioactivity Data

These compounds exhibit cytotoxicity against a range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.

| Compound | Cell Line | Assay | IC50 |

| Batzelladine L | Mycobacterium intracellulare | - | 0.25 µg/mL[6] |

| Batzelladine J | P-388, DU-145, A-549, MEL-28, HT-29 | - | > 1 µg/mL[6] |

| Crambescidin 816 | Human Colon Carcinoma | - | 0.24 µg/mL |

| Crambescidin 800 | Triple-Negative Breast Cancer Cells | MTT Assay | Low micromolar |

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of many of these alkaloids are still under investigation, a common mechanism of their anticancer activity is the induction of apoptosis (programmed cell death).

-

Batzelladines : Have been shown to induce apoptosis in prostate cancer cells through the cleavage of caspase-3 and PARP. They can also induce pro-survival autophagy.

-

Crambescidins : These compounds inhibit tumor cell proliferation by down-regulating cyclin-dependent kinases (CDK2/6) and cyclins (D/A), while up-regulating CDK inhibitors. They also disrupt cell adhesion and cytoskeletal integrity, leading to the activation of the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential and caspase-3 activation.

Experimental Protocols

-

Extraction : The marine sponge is typically extracted with a series of organic solvents of increasing polarity, such as dichloromethane (B109758) and methanol.

-

Solvent Partitioning : The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography : The fractions are further purified using various chromatographic techniques, including vacuum liquid chromatography (VLC), column chromatography (often using silica (B1680970) gel or reversed-phase C18 material), and high-performance liquid chromatography (HPLC).

-

Structure Elucidation : The structures of the purified compounds are determined using spectroscopic methods, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[7]

-

Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

This is a simple and rapid bioassay for preliminary screening of the toxicity of natural product extracts.

-

Hatching of Brine Shrimp : Artemia salina cysts are hatched in a saline solution.[9]

-

Assay Setup : A known number of brine shrimp nauplii (larvae) are added to the wells of a 24-well plate containing saline solution.[9]

-

Extract Addition : The test extract is added to the wells at various concentrations.

-

Incubation and Counting : After 24 hours, the number of dead nauplii is counted.[9]

-

LC50 Determination : The median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, is calculated.[9]

Conclusion

This compound-containing natural products represent a rich source of bioactive compounds with diverse and potent pharmacological activities. Their mechanisms of action, ranging from ion channel blockade to enzyme inhibition and induction of apoptosis, highlight their potential as lead compounds for the development of new therapeutic agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of these fascinating molecules. Further research into their structure-activity relationships and molecular targets will undoubtedly pave the way for novel drug discovery and development.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

Thermodynamic Properties of Guanidinium Hydrochloride Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Guanidinium hydrochloride (GdmCl) is a powerful chaotropic agent and protein denaturant, making it an indispensable tool in biophysical chemistry, protein folding studies, and drug formulation. A thorough understanding of the thermodynamic properties of its aqueous solutions is paramount for accurately interpreting experimental data and for the rational design of drug products. This technical guide provides a comprehensive overview of the key thermodynamic parameters of GdmCl solutions, detailed experimental protocols for their measurement, and a summary of relevant data in a readily accessible format.

Core Thermodynamic Properties

The behavior of this compound hydrochloride in aqueous solution is characterized by several key thermodynamic properties that vary with concentration and temperature. These properties are crucial for understanding its interactions with biomolecules and for practical applications in the laboratory.

Density and Viscosity

The density and viscosity of GdmCl solutions are fundamental physical properties that are often required for the analysis of other experimental data, such as in sedimentation velocity and viscometry studies of proteins. At 25°C, both the density and viscosity of aqueous GdmCl solutions increase with concentration.[1][2]

Heat Capacity and Enthalpy of Dilution

The heat capacity of a solution provides insight into the energy required to raise its temperature and reflects the nature of solute-solvent interactions. The enthalpy of dilution, which is the heat change upon adding more solvent to a solution, is another critical parameter for understanding the energetics of these interactions. The apparent molar heat capacities and apparent molar enthalpies of GdmCl solutions have been determined over a range of temperatures.

Activity Coefficients

The activity coefficient is a measure of the deviation of a solute's behavior from ideality. In GdmCl solutions, these coefficients are important for accurately describing the thermodynamic driving forces in processes such as protein denaturation.[3][4] Osmotic and activity coefficients of aqueous this compound hydrochloride solutions have been determined at 25°C.[4]

Quantitative Data Summary

The following tables summarize the key thermodynamic properties of aqueous this compound hydrochloride solutions at various concentrations and temperatures.

Table 1: Density and Viscosity of Aqueous this compound Hydrochloride Solutions at 25°C [1]

| Concentration (M) | Density (g/mL) | Relative Viscosity (η/η₀) |

| 0 | 0.9971 | 1.000 |

| 1 | 1.028 | 1.053 |

| 2 | 1.057 | 1.115 |

| 3 | 1.084 | 1.188 |

| 4 | 1.110 | 1.275 |

| 5 | 1.135 | 1.378 |

| 6 | 1.159 | 1.498 |

| 7 | 1.182 | 1.637 |

| 8 | 1.204 | 1.798 |

Data extrapolated and calculated based on the empirical equations provided in the source.

Table 2: Apparent Molar Heat Capacity of Aqueous this compound Hydrochloride Solutions

| Temperature (K) | Apparent Molar Heat Capacity (J K⁻¹ mol⁻¹) |

| 283.15 | 100.8 |

| 298.15 | 108.8 |

| 313.15 | 116.2 |

Values at infinite dilution.

Table 3: Apparent Molar Enthalpy of Aqueous this compound Hydrochloride Solutions

| Temperature (K) | Apparent Molar Enthalpy (kJ mol⁻¹) |

| 283.15 | 10.15 |

| 298.15 | 11.85 |

| 313.15 | 13.65 |

Values at infinite dilution.

Table 4: Mean Activity Coefficients of Aqueous this compound Hydrochloride Solutions at 25°C [4]

| Molality (mol/kg) | Mean Activity Coefficient (γ±) |

| 0.1 | 0.763 |

| 0.5 | 0.678 |

| 1.0 | 0.649 |

| 2.0 | 0.640 |

| 4.0 | 0.697 |

| 6.0 | 0.814 |

| 8.0 | 0.991 |

| 10.0 | 1.239 |

Experimental Protocols

Accurate determination of the thermodynamic properties of GdmCl solutions requires meticulous experimental procedures. Below are detailed methodologies for key measurements.

Density Measurement

Density is typically measured using a pycnometer or a vibrating tube densimeter.

Protocol using a Pycnometer:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with the GdmCl solution of the desired concentration, ensuring no air bubbles are present.

-

Thermostat the filled pycnometer to the desired temperature (e.g., 25°C) in a water bath.

-

Carefully adjust the liquid level to the calibration mark.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

The density is calculated by dividing the mass of the solution by the calibrated volume of the pycnometer.

Viscosity Measurement

Viscosity is commonly determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.[5]

Protocol using an Ubbelohde Viscometer:

-

Clean the viscometer thoroughly and dry it completely.

-

Pipette a precise volume of the GdmCl solution into the viscometer.

-

Place the viscometer in a constant-temperature water bath and allow it to equilibrate.

-

Using suction, draw the liquid up through the capillary tube above the upper timing mark.

-

Release the suction and measure the time it takes for the meniscus of the liquid to fall from the upper to the lower timing mark.

-

The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the solution.

Calorimetry for Heat Capacity and Enthalpy of Dilution

Differential scanning calorimetry (DSC) or solution calorimetry can be used to measure heat capacity and enthalpy of dilution.

Protocol for Heat Capacity using DSC:

-

Perform a baseline measurement with two empty, matched crucibles.

-

Place a known mass of a standard material with a known heat capacity (e.g., sapphire) in the sample crucible and run the temperature program.

-

Replace the standard with a known mass of the GdmCl solution and run the same temperature program.

-

The heat capacity of the sample is determined by comparing the heat flow signals of the sample, the standard, and the baseline.

Protocol for Enthalpy of Dilution using an Isothermal Titration Calorimeter (ITC):

-

Fill the sample cell with a GdmCl solution of known concentration.

-

Fill the injection syringe with the same solvent (water).

-

Set the experimental temperature and perform a series of injections of the solvent into the sample cell.

-

The heat change associated with each injection is measured.

-

The integrated heat changes, corrected for the heat of dilution of the solvent, provide the enthalpy of dilution for the GdmCl solution.

Activity Coefficient Measurement by Isopiestic Method

The isopiestic method is a precise technique for determining the activity of a solvent in a solution, from which the activity coefficient of the solute can be derived.[4][6]

Protocol for Isopiestic Measurement:

-

Place several small cups containing GdmCl solutions of different concentrations and a reference solution (e.g., NaCl or H₂SO₄ of known water activity) in a sealed, evacuated, and thermostatted chamber.

-

Allow the system to equilibrate, during which water will distill from solutions of higher water activity to those of lower water activity until the water activity is uniform throughout the chamber.

-

After equilibrium is reached (which may take several days to weeks), the final concentrations of all solutions are determined by weighing.

-

The osmotic coefficient of the GdmCl solution is calculated relative to the known osmotic coefficient of the reference solution at the same water activity.

-

The mean activity coefficient of GdmCl can then be calculated from the osmotic coefficient data using the Gibbs-Duhem equation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of this compound hydrochloride solutions.

Caption: Simplified pathway of protein denaturation induced by this compound hydrochloride.

Caption: Experimental workflow for viscosity measurement of a GdmCl solution.

Caption: Interrelationships between key thermodynamic properties.

References

Guanidinium Isothiocyanate: A Technical Guide to its Chemical Properties and Reactivity

Guanidinium isothiocyanate (GITC) is a powerful chaotropic agent and protein denaturant widely utilized by researchers, scientists, and drug development professionals.[1][2] Its primary application lies in the isolation of high-quality, intact nucleic acids by effectively inactivating nucleases (RNases and DNases) and facilitating cell lysis.[1][3][4] This guide provides an in-depth overview of the core chemical properties and reactivity of this compound isothiocyanate, supplemented with detailed experimental protocols and visualizations to support its practical application in a laboratory setting.

Core Chemical Properties

This compound isothiocyanate is a salt composed of the this compound cation ([CH₆N₃]⁺) and the thiocyanate (B1210189) anion (SCN⁻).[1][2] Its potent denaturing capabilities stem from the ability of these ions to disrupt the hydrogen-bonding network of water, thereby destabilizing macromolecules like proteins and nucleic acids.[2][5] A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂H₆N₄S[1] |

| Molar Mass | 118.16 g/mol [1][6][7] |

| Melting Point | 118-122 °C[3][8] |

| Density | 1.103 - 1.29 g/cm³ at 20 °C[8][9][10] |

| Solubility in Water | 1420 g/L at 20 °C[10][11][12][13] |

| pKa | 12.5 at 20 °C[8][14] |

| Appearance | White crystalline powder[6][15] |

Reactivity and Applications

Chaotropic Agent and Protein Denaturation

This compound isothiocyanate is a stronger chaotropic agent than guanidine (B92328) hydrochloride.[3][6] Its ions disrupt the structure of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the three-dimensional structure of proteins.[2][5] This leads to the unfolding and denaturation of proteins, including the resilient RNase and DNase enzymes that can otherwise degrade nucleic acid samples.[1][3] The inactivation of these enzymes is a critical step in obtaining high-quality RNA and DNA.[2][4]

Nucleic Acid Extraction

The most prominent application of this compound isothiocyanate is in the lysis of cells and viral particles for the extraction of RNA and DNA.[1] It is a key component of lysis buffers, often used in a 4 M solution, which effectively disrupts cellular structures and releases nucleic acids while simultaneously inactivating nucleases.[3][16]

Experimental Protocols

A widely used method for RNA isolation is the single-step acid this compound thiocyanate-phenol-chloroform extraction.[17][18] This technique separates RNA from DNA and proteins based on their differential solubility in an acidic solution.[19]

Preparation of Lysis Solution (Solution D)

A common lysis solution, often referred to as "Solution D," consists of the following components:[19]

-

4 M this compound thiocyanate

-

25 mM Sodium citrate, pH 7.0

-

0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

-

0.1 M 2-mercaptoethanol (B42355) (added just before use)

To prepare a stock solution, 250 g of this compound thiocyanate is dissolved in 293 mL of water at 65 °C. To this, 17.6 mL of 0.75 M sodium citrate, pH 7.0, and 26.4 mL of 10% (w/v) Sarkosyl are added.[19] The 2-mercaptoethanol is added to the stock solution immediately before use to create the working lysis buffer.[19]

Single-Step RNA Isolation Protocol

-

Homogenization : Tissues or cells are homogenized in the this compound thiocyanate-based lysis solution.[16] This step disrupts the cells and denatures proteins and nucleases.

-

Phase Separation : The homogenate is mixed with phenol (B47542) and chloroform/isoamyl alcohol.[16][17] Upon centrifugation, the mixture separates into three phases: a lower organic phase containing proteins, an interphase containing DNA, and an upper aqueous phase containing RNA.[17] The acidic nature of the solution is crucial for retaining RNA in the aqueous phase.[19]

-

RNA Precipitation : The RNA is recovered from the aqueous phase by precipitation with isopropanol.[17]

-

Washing and Solubilization : The RNA pellet is washed with 75% ethanol (B145695) to remove any remaining salts and impurities, then dried and redissolved in an appropriate buffer, such as RNase-free water.[17]

Visualizing the RNA Extraction Workflow

The logical flow of the this compound thiocyanate-phenol-chloroform RNA extraction method can be visualized as a workflow diagram.

Caption: Workflow of RNA extraction using this compound thiocyanate.

Mechanism of Nuclease Inactivation

The process by which this compound isothiocyanate inactivates nucleases is a direct consequence of its chaotropic nature.

Caption: this compound isothiocyanate's mechanism of nuclease inactivation.

Safety and Handling

This compound isothiocyanate is a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[8][20] It is harmful if swallowed, inhaled, or in contact with skin.[8][20] Importantly, it is incompatible with acids and strong oxidizing agents.[8] Contact with acids can release a very toxic gas.[8][21] It is also light-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][20][22]

References

- 1. This compound thiocyanate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Manufacturer - Quality 593-84-0,GTC,Guanidine thiocyanate| UIV Chem [riyngroup.com]

- 4. Guanidine thiocyanate, 593-84-0, Molecular Biology, G9277, Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. usbio.net [usbio.net]

- 7. Guanidin-ium-isothiocyanate | C2H6N4S | CID 11170954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GUANIDINE ISOTHIOCYANATE [chembk.com]

- 9. Guanidine thiocyanate, 5 kg, CAS No. 593-84-0 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 10. 硫氰酸胍 for biochemistry | Sigma-Aldrich [sigmaaldrich.com]

- 11. Thermo Scientific Chemicals Guanidine thiocyanate, Molecular Biology Grade 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Guanidine Thiocyanate solution (6 M in 0.1 M Tris; pH 7.5) for molecular biology [itwreagents.com]

- 13. Guanidine Thiocyanate solution (6 M in 0.1 M Tris; pH 7.5) for molecular biology [itwreagents.com]

- 14. 593-84-0 CAS MSDS (Guanidine thiocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. bioland-sci.com [bioland-sci.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. theory.labster.com [theory.labster.com]

- 18. Single-step method of RNA isolation by acid this compound thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bu.edu [bu.edu]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. goldbio.com [goldbio.com]

The intricate dance of recognition: A technical guide to the mechanism of guanidinium binding to nucleic acids

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, the functional moiety of the amino acid arginine, plays a pivotal role in a vast array of biological processes through its remarkable ability to recognize and bind to nucleic acids. This interaction is fundamental to protein-DNA and protein-RNA recognition, underpinning critical cellular functions from gene regulation to viral replication.[1][2] Understanding the nuanced mechanisms of this binding is paramount for the development of novel therapeutics that target nucleic acid structures. This technical guide provides an in-depth exploration of the core principles governing this compound-nucleic acid interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Core Binding Mechanisms: A Multi-faceted Interaction

The binding of the this compound cation to nucleic acids is not dictated by a single force but rather a sophisticated interplay of non-covalent interactions. The planar, Y-shaped structure of the this compound group, with its delocalized positive charge, is exquisitely suited for interacting with the diverse chemical landscape of DNA and RNA.[3][4]

1. Electrostatic Interactions and Hydrogen Bonding: The Driving Forces

At physiological pH, the this compound group is protonated, carrying a net positive charge that is delocalized over the three nitrogen atoms.[3] This cationic nature facilitates strong electrostatic attractions with the negatively charged phosphate (B84403) backbone of nucleic acids.[2][5] This charge-charge interaction is a primary driver of binding, contributing significantly to the overall stability of the complex.[6]

Beyond simple electrostatic attraction, the this compound group's six hydrogen bond donors enable the formation of highly specific and stable hydrogen bonding networks. A canonical interaction involves a bidentate hydrogen bond with the Hoogsteen edge of guanine (B1146940) bases, where two of the this compound's N-H groups donate hydrogen bonds to the O6 and N7 atoms of guanine.[7][8] This "arginine fork" is a recurring motif in protein-RNA recognition.[9] this compound can also form hydrogen bonds with the phosphate oxygen atoms, further anchoring it to the nucleic acid backbone.[10][11]

2. Cation-π Interactions: Stacking for Stability

The planar structure and delocalized π-electrons of the this compound cation allow for favorable cation-π stacking interactions with the aromatic faces of the nucleobases, particularly the purines (adenine and guanine).[10][12][13] These interactions, where the positively charged this compound stacks above or below the electron-rich surface of the base, contribute to the binding affinity and specificity.[14] Theoretical studies have confirmed the significance of these cation-π complexes in the overall binding energy.[12][13]

3. Minor Groove Binding

Guanidine-based derivatives are often observed to bind in the minor groove of DNA.[5][12] The curvature and electronic environment of the minor groove, particularly in AT-rich regions, provide a favorable binding site. The interactions in the minor groove are a combination of electrostatic interactions with the phosphate backbone, hydrogen bonds with the atoms on the floor of the groove, and van der Waals forces.[5]

Quantitative Analysis of this compound-Nucleic Acid Binding

The stability and specificity of this compound-nucleic acid interactions can be quantified through various biophysical techniques. The following tables summarize key thermodynamic and kinetic parameters reported in the literature for different systems.

Table 1: Thermodynamic Parameters of this compound-Nucleic Acid Interactions

| System | Method | Binding Affinity (K D ) | Enthalpy (ΔH°) (kcal/mol) | Entropy (ΔS°) (cal/mol·K) | Gibbs Free Energy (ΔG°) (kcal/mol) | Reference(s) |

| d(Tg)₄-T-azido with d(pA)ₓ | UV Thermal Analysis | - | -30 to -60 | - | -8 to -13 (at 288 K) | [15] |

| This compound derivatives with AT-DNA | Fluorimetric Titration | Micromolar range | - | - | - | [5] |

| Guanidine-modified PNA with dsRNA | Isothermal Titration Calorimetry | Reduced affinity compared to unmodified PNA | - | - | - | [16] |

| This compound-aryl compounds with Tel22 G-quadruplex | Not specified | Micromolar range | - | - | - | [5] |

Table 2: Kinetic Parameters and Melting Temperatures

| System | Method | Association Rate Constant (k on ) (M⁻¹s⁻¹) | Dissociation Rate Constant (k off ) (s⁻¹) | Melting Temperature (T m ) (°C) | Reference(s) |

| d(Tg)₄-T-azido with short strand DNA oligomers | UV Thermal Analysis | 10 to 500 (at 288 K) | Varies with ionic strength | 35 to 55 | [6] |

| d(Tg)₄-T-azido with d(pA)ₓ | UV Thermal Analysis | Decreases with ionic strength | Increases with ionic strength | Decreases with ionic strength | [15] |

Visualizing the Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key binding motifs and a general experimental workflow for studying these interactions.

Caption: Bidentate hydrogen bonding and electrostatic attraction between this compound and a guanine-phosphate moiety.

Caption: Cation-π stacking interaction between a this compound cation and an aromatic purine base.

Caption: General experimental workflow for characterizing this compound-nucleic acid interactions.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of mechanistic studies. The following are detailed methodologies for key experiments used to characterize this compound-nucleic acid binding.

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][14]

-

Instrumentation: A microcalorimeter, such as a MicroCal VP-ITC or ITC200.[15][17]

-

Sample Preparation:

-

Prepare the nucleic acid (in the sample cell) and the this compound-containing ligand (in the syringe) in identical, degassed buffer to minimize heats of dilution.[17] Common buffers include phosphate or Tris buffers at a specific pH and ionic strength.

-

Accurately determine the concentrations of both the nucleic acid and the ligand. Molar concentration errors in the cell affect stoichiometry, while errors in the syringe concentration impact the dissociation constant (K D ), enthalpy (ΔH), and stoichiometry (n).[17]

-

Typical starting concentrations are 5-50 µM for the macromolecule in the cell and 50-500 µM for the ligand in the syringe (at least 10 times the concentration in the cell for a 1:1 stoichiometry).[17]

-

-

Experimental Procedure:

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).[16]

-

Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.[16]

-

Load the nucleic acid solution into the sample cell and the ligand solution into the injection syringe.

-

Set the injection parameters, typically consisting of an initial small injection followed by a series of larger, equally spaced injections. A typical experiment might involve an initial 2 µL injection followed by 34 injections of 8 µL, spaced every 300 seconds.[15]

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to nucleic acid.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (K a or K D ), stoichiometry (n), and enthalpy of binding (ΔH).[18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK a = ΔH - TΔS.[17]

-

2. Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods for determining binding affinities and kinetics. Common approaches include fluorescence quenching and intercalator displacement assays.

-

Fluorescence Quenching Assay: This method relies on the change in fluorescence of an intrinsic fluorophore (like tryptophan in a protein) or an extrinsic fluorescent label upon ligand binding.[19]

-

Sample Preparation: Prepare a solution of the fluorescently labeled nucleic acid at a constant concentration in a suitable buffer. Prepare a stock solution of the this compound compound at a much higher concentration.

-

Experimental Procedure: Titrate increasing concentrations of the this compound compound into the nucleic acid solution. After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[20]

-

Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (K D ).[9]

-

-

Fluorescent Intercalator Displacement (FID) Assay: This assay measures the ability of a ligand to displace a fluorescent intercalator (like ethidium (B1194527) bromide) that is pre-bound to the nucleic acid.[6][11]

-

Sample Preparation: Prepare a solution of the nucleic acid and a fluorescent intercalator (e.g., ethidium bromide) in a buffer, allowing them to form a complex that exhibits high fluorescence.[21]

-

Experimental Procedure: Titrate the this compound compound into the nucleic acid-intercalator complex solution. The binding of the this compound compound will displace the intercalator, leading to a decrease in fluorescence.[21][22] Record the fluorescence intensity after each addition.

-

Data Analysis: The concentration of the this compound compound that causes a 50% reduction in fluorescence (IC 50 ) can be determined and used to calculate the binding affinity.

-

3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in nucleic acids upon ligand binding.[8][12][23] Different DNA and RNA secondary structures (e.g., B-form, A-form, Z-form, G-quadruplex) have characteristic CD spectra.[24][25]

-

Instrumentation: A CD spectrophotometer equipped with a temperature controller.

-

Sample Preparation:

-

Prepare the nucleic acid solution in a buffer that is transparent in the far-UV region (typically below 200 nm). Phosphate buffers are commonly used.

-

The nucleic acid concentration should be in the low micromolar range to obtain a good signal-to-noise ratio.[12]

-

-

Experimental Procedure:

-

Record a baseline CD spectrum of the buffer alone.

-

Record the CD spectrum of the nucleic acid solution in the absence of the ligand.

-

Titrate increasing concentrations of the this compound compound into the nucleic acid solution, recording a CD spectrum after each addition.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Analyze the changes in the CD spectrum as a function of ligand concentration. Significant changes in the spectral shape and intensity can indicate a conformational change in the nucleic acid upon binding.[8][23] For example, a shift from a B-form DNA spectrum to an A-form spectrum can be readily identified.

-

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about nucleic acid-ligand complexes in solution, allowing for the precise identification of binding sites and the characterization of conformational changes at the atomic level.[5][13]

-

Sample Preparation:

-

Prepare a highly pure and concentrated sample of the nucleic acid (typically in the 100 µM to mM range). Isotopic labeling (¹³C, ¹⁵N) of the nucleic acid is often necessary for more complex systems.[26]

-

The sample is dissolved in a suitable NMR buffer, often containing D₂O to suppress the water signal.

-

-

Experimental Procedure:

-

1D NMR Titration: Acquire a series of 1D ¹H NMR spectra of the nucleic acid upon titration with the this compound ligand. Chemical shift perturbations (changes in the position of NMR signals) of specific protons in the nucleic acid indicate their involvement in the binding interaction.[27]

-

2D NMR Spectroscopy: For detailed structural analysis, a suite of 2D NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed on the free nucleic acid and the complex.[5]

-

-

Data Analysis:

-

Resonance Assignment: Assign the NMR signals to specific atoms in the nucleic acid.

-

Chemical Shift Mapping: Identify the residues that experience the largest chemical shift changes upon ligand binding to map the binding site.

-

Structure Calculation: Use distance restraints derived from NOESY spectra and dihedral angle restraints to calculate a 3D structure of the nucleic acid-ligand complex.[7]

-

Conclusion